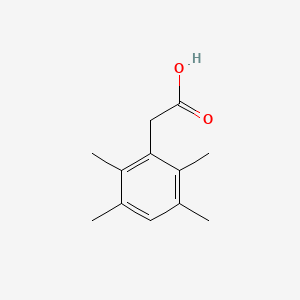
2-(2,3,5,6-Tetramethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,5,6-Tetramethylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2,3,5,6-tetramethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetramethylphenyl)acetic acid typically involves the alkylation of acetic acid derivatives with 2,3,5,6-tetramethylbenzyl halides. One common method includes the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium acetate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate→2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,5,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(2,3,5,6-tetramethylphenyl)ketone or 2-(2,3,5,6-tetramethylphenyl)carboxylic acid.
Reduction: Formation of 2-(2,3,5,6-tetramethylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2,3,5,6-Tetramethylphenyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,3,5,6-Tetramethylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3,4,5-Tetramethylphenyl)acetic acid
- 2-(2,4,5,6-Tetramethylphenyl)acetic acid
- 2-(2,3,5,6-Tetramethylphenyl)propionic acid
Uniqueness
2-(2,3,5,6-Tetramethylphenyl)acetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.
Propiedades
Número CAS |
37051-68-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(2,3,5,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14/h5H,6H2,1-4H3,(H,13,14) |
Clave InChI |
CJALGXCLNXAAAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)CC(=O)O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)CC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















